N,N,3-trimethylpyrazine-2-sulfonamide
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Overview
Description
N,N,3-trimethylpyrazine-2-sulfonamide is an organosulfur compound that belongs to the sulfonamide class. Sulfonamides are known for their diverse applications in pharmaceuticals, agrochemicals, and polymers due to their unique chemical properties . This compound features a pyrazine ring substituted with methyl groups and a sulfonamide functional group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N,3-trimethylpyrazine-2-sulfonamide typically involves the reaction of 3-methylpyrazine with sulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of a sulfonyl intermediate, which then reacts with an amine to form the sulfonamide .
Industrial Production Methods: Industrial production of sulfonamides often employs oxidative coupling of thiols and amines. This method is efficient and environmentally friendly, as it avoids the need for pre-functionalization and de-functionalization steps . The process involves the use of readily available low-cost commodity chemicals, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: N,N,3-trimethylpyrazine-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed.
Major Products Formed:
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N,N,3-trimethylpyrazine-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antibacterial and antifungal properties.
Industry: Utilized in the production of polymers and agrochemicals.
Mechanism of Action
The mechanism of action of N,N,3-trimethylpyrazine-2-sulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides typically inhibit enzymes by mimicking the substrate or binding to the active site, thereby blocking the enzyme’s activity . This inhibition can disrupt essential biochemical pathways, leading to the compound’s therapeutic effects.
Comparison with Similar Compounds
Sulfamethazine: A sulfonamide used in veterinary medicine.
Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.
Sulfanilamide: An early sulfonamide antibiotic.
Uniqueness: N,N,3-trimethylpyrazine-2-sulfonamide is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical properties and reactivity compared to other sulfonamides. This uniqueness makes it valuable in specialized applications where other sulfonamides may not be as effective .
Properties
Molecular Formula |
C7H11N3O2S |
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Molecular Weight |
201.25 g/mol |
IUPAC Name |
N,N,3-trimethylpyrazine-2-sulfonamide |
InChI |
InChI=1S/C7H11N3O2S/c1-6-7(9-5-4-8-6)13(11,12)10(2)3/h4-5H,1-3H3 |
InChI Key |
PXLYMKBKNHAQJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN=C1S(=O)(=O)N(C)C |
Origin of Product |
United States |
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